molecular formula C8H6BrNO B2982588 3-Bromo-2-hydroxy-5-methylbenzonitrile CAS No. 1032506-48-1

3-Bromo-2-hydroxy-5-methylbenzonitrile

Cat. No.: B2982588
CAS No.: 1032506-48-1
M. Wt: 212.046
InChI Key: WCFVTWNNEIQJBM-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-methylbenzonitrile: is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxy-5-methylbenzonitrile typically involves the bromination of 2-hydroxy-5-methylbenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2-hydroxy-5-methylbenzonitrile can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-2-hydroxy-5-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-methylbenzonitrile depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific derivatives and their intended use.

Comparison with Similar Compounds

    3-Bromo-2-methylbenzonitrile: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-5-methylbenzonitrile: Similar structure but lacks the bromine atom.

    3-Bromo-5-hydroxy-2-methylbenzonitrile: Similar structure with different positions of the hydroxyl and methyl groups.

Uniqueness: 3-Bromo-2-hydroxy-5-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and hydroxyl groups on the aromatic ring enhances its reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

3-bromo-2-hydroxy-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFVTWNNEIQJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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